![molecular formula C14H24N2O5 B147383 Pirbuterol acetate CAS No. 65652-44-0](/img/structure/B147383.png)
Pirbuterol acetate
描述
醋酸吡布特罗是一种短效β2肾上腺素受体激动剂,具有支气管扩张作用。 它主要用于治疗哮喘和其他呼吸系统疾病,以缓解喘息、呼吸困难和胸闷等症状 . 醋酸吡布特罗通过放松和打开肺部气道起作用,使呼吸更容易 .
准备方法
合成路线和反应条件
醋酸吡布特罗可以通过多步合成方法合成,涉及6-羟甲基-3-吡啶醇与叔丁胺反应。 该反应通常涉及使用乙醇等溶剂和催化剂以促进所需产物的形成 . 最后一步是将吡布特罗乙酰化生成醋酸吡布特罗 .
工业生产方法
在工业环境中,醋酸吡布特罗的生产涉及使用与实验室中类似的反应条件的大规模合成。 该工艺针对更高的产量和纯度进行了优化,通常涉及先进的提纯技术,例如重结晶和色谱法 .
化学反应分析
反应类型
醋酸吡布特罗经历各种化学反应,包括:
氧化: 醋酸吡布特罗可以被氧化成相应的酮或醛。
还原: 还原反应可以将醋酸吡布特罗转化为其相应的醇。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用锂铝氢化物和硼氢化钠等还原剂。
取代: 通常使用氢氧化钠和盐酸等试剂.
形成的主要产物
氧化: 形成酮或醛。
还原: 形成醇。
取代: 形成醋酸吡布特罗的取代衍生物.
科学研究应用
Acute Bronchospasm Relief
Pirbuterol is indicated for the relief of acute bronchospasm in patients with asthma or COPD. Clinical trials have demonstrated that inhalation of pirbuterol results in significant improvements in pulmonary function parameters such as Forced Expiratory Volume in one second (FEV1), Maximum Mid-Expiratory Flow (MMEF), and Peak Expiratory Flow Rate (PEFR) within minutes of administration .
Maintenance Therapy
In addition to its role in acute situations, pirbuterol is also utilized as a maintenance medication to prevent future asthma attacks. It is often prescribed alongside other medications such as inhaled corticosteroids or theophylline for enhanced management of chronic respiratory conditions .
Efficacy Studies
Several studies have evaluated the efficacy of pirbuterol compared to other bronchodilators:
Safety Profile
Pirbuterol is generally well-tolerated, with a side effect profile similar to other beta-agonists. Common adverse effects include tremors, palpitations, and headaches; however, serious cardiovascular effects are rare . A study involving Holter monitoring indicated no significant increase in cardiac ectopic activity at recommended doses .
Case Study: Efficacy in Asthma Management
A case study involving a cohort of patients with moderate to severe asthma demonstrated that those using pirbuterol experienced fewer exacerbations compared to those on alternative treatments. The study highlighted the drug's role in improving quality of life and reducing emergency room visits due to asthma attacks .
Long-term Use and Tolerance
A longitudinal study assessed the long-term use of pirbuterol over a year, revealing that while most patients maintained efficacy, some developed tachyphylaxis, necessitating dose adjustments or combination therapy with other bronchodilators .
作用机制
醋酸吡布特罗通过刺激支气管平滑肌中的β2肾上腺素受体发挥作用。这种刺激激活细胞内腺苷酸环化酶,催化三磷酸腺苷转化为环状腺苷单磷酸 (cAMP)。 cAMP 水平升高导致支气管平滑肌松弛,并抑制细胞,尤其是肥大细胞中立即超敏反应介质的释放 .
相似化合物的比较
类似化合物
沙丁胺醇: 另一种用于类似适应症的短效β2肾上腺素受体激动剂。
特布他林: 一种具有支气管扩张作用的β2肾上腺素受体激动剂。
独特性
醋酸吡布特罗在其快速起效和作为呼吸激活定量吸入器提供而独树一帜。 这使其特别适用于需要快速缓解急性支气管痉挛的患者 .
生物活性
Pirbuterol acetate is a short-acting beta-2 adrenergic agonist primarily used as a bronchodilator in the management of asthma and other pulmonary conditions. Its biological activity is characterized by its mechanism of action, pharmacokinetics, clinical efficacy, and genetic factors influencing patient response.
Pirbuterol exerts its effects primarily through selective stimulation of beta-2 adrenergic receptors, which are predominantly located in bronchial smooth muscle. This interaction activates adenyl cyclase, leading to increased levels of cyclic adenosine monophosphate (cAMP). The elevation of cAMP results in:
- Relaxation of bronchial smooth muscle : This alleviates bronchospasm and improves airflow.
- Inhibition of mediator release : It reduces the release of inflammatory mediators from mast cells, thus mitigating allergic responses and inflammation .
Pharmacological Profile
The pharmacological profile of pirbuterol is defined by its rapid onset and duration of action. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Half-life | 2 hours |
Route of Administration | Inhalation |
Volume of Distribution | Not Available |
Protein Binding | Not Available |
Pirbuterol shows a preferential effect on beta-2 receptors compared to isoproterenol, making it a suitable choice for patients requiring bronchodilation without significant cardiovascular side effects .
Clinical Efficacy
Clinical studies have demonstrated the effectiveness of pirbuterol in improving pulmonary function metrics such as:
- Forced Expiratory Volume in 1 second (FEV1)
- Maximum Midexpiratory Flow (MMF)
- Peak Expiratory Flow Rate (PEFR)
- Airway Resistance (RAW)
In a controlled study involving asthmatic patients, pirbuterol significantly improved these parameters compared to placebo, highlighting its role as an effective bronchodilator .
Case Studies
- Case Study on Asthma Management : A retrospective analysis involving over 250 asthmatic patients demonstrated that those with the Arg/Arg genotype had a significant improvement in morning PEFR when treated with placebo but did not show similar improvements when switched to albuterol. Conversely, patients with the Gly/Gly genotype exhibited notable improvements with albuterol treatment. This variation underscores the necessity for personalized medicine approaches in asthma management .
- Clinical Experience : Physicians have reported that patients experiencing adverse effects from albuterol often tolerate pirbuterol well, suggesting its unique pharmacological profile may provide an alternative for those with sensitivities to other beta-agonists .
属性
IUPAC Name |
acetic acid;6-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3.C2H4O2/c1-12(2,3)13-6-11(17)8-4-5-10(16)9(7-15)14-8;1-2(3)4/h4-5,11,13,15-17H,6-7H2,1-3H3;1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXMZJGGEWYVCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(C)(C)NCC(C1=NC(=C(C=C1)O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
38677-81-5 (Parent) | |
Record name | Pirbuterol acetate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065652440 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40984214 | |
Record name | Acetic acid--6-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40984214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65652-44-0 | |
Record name | Pirbuterol acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65652-44-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pirbuterol acetate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065652440 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid--6-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40984214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α6-[(tert-butylamino)methyl]-3-hydroxypyridine-2,6-dimethanol monoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.858 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIRBUTEROL ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EH73XKR9N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。